Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-

Description

Historical Context of Organosiloxane Chemistry

The development of organosiloxane chemistry represents one of the most significant achievements in organometallic chemistry, with its origins tracing back to the pioneering work of the nineteenth century. The foundational moment in this field occurred in 1863 when French chemists Charles Friedel and James Crafts synthesized tetraethylsilane through the reaction of ethylene with silicon tetrachloride in a sealed tube, marking the beginning of organosilicon chemistry. This breakthrough established the first compound containing a silicon-carbon bond, which became the structural foundation for all subsequent organosilicon developments.

The systematic exploration of siloxane compounds gained momentum through the work of Frederic Stanley Kipping, who in 1904 employed the Grignard reaction for the preparation of organosilicon compounds and discovered the intermolecular condensation of silanols leading to the formation of siloxanes and polysiloxanes. Kipping's contributions were so fundamental that he coined the term "silicone" in 1904, though he initially expressed skepticism about the commercial potential of these materials, referring to them as "sticky messes". Despite his pessimism, Kipping and his colleagues at University College in Nottingham published fifty-seven papers on organosilicon materials between 1899 and 1944, establishing the theoretical framework for modern siloxane chemistry.

The transformation from laboratory curiosity to commercial reality occurred during the 1930s and 1940s, when the technological breakthrough of direct methylchlorosilanes synthesis was developed simultaneously by Eugene Rochow in the United States in 1941 and Richard Miller in Germany in 1942. Rochow's discovery at General Electric on May 10, 1940, of the direct synthesis of methyl chlorosilanes from methyl chloride gas and elemental silicon in the presence of copper catalyst fundamentally changed the economic viability of silicone production. This method replaced the expensive Grignard route and enabled the large-scale commercial production that began during World War II at Dow Corning Corporation.

The scientific literature documenting siloxane development has expanded exponentially since 1872, when the first siloxane polymer was obtained, with thousands of scientific articles and patents created in the subsequent decades. The rapid development of silicones chemistry in the 1930s established the foundation for modern applications, with major manufacturers including Wacker Chemie, Dow Corning, Shin-Etsu Chemical, and Momentive Performance Materials leading current global production.

Taxonomy of Cyclotetrasiloxane Compounds

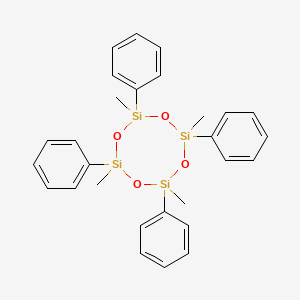

Cyclotetrasiloxane compounds represent a specific class of cyclic organosiloxanes characterized by a four-membered silicon-oxygen ring structure, where each silicon atom is typically substituted with organic groups. The fundamental structural framework consists of alternating silicon and oxygen atoms forming an eight-membered ring with the general formula [(R₂SiO)₄], where R represents various organic substituents. This structural arrangement creates a highly stable cyclic system that exhibits unique physical and chemical properties compared to linear siloxanes.

The most commonly encountered cyclotetrasiloxane is octamethylcyclotetrasiloxane, designated as D₄, which contains eight methyl groups attached to the four silicon centers. This compound serves as both a commercial product and an intermediate in siloxane polymerization processes. The systematic nomenclature for cyclotetrasiloxanes follows the pattern where the number and type of substituents are specified, such as 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane, indicating the position and nature of each substituent on the ring system.

Phenyl-substituted cyclotetrasiloxanes represent an important subclass that incorporates aromatic rings into the silicon framework, significantly modifying the physical properties compared to purely aliphatic analogues. The introduction of phenyl groups creates higher electron density and increased polarizability, resulting in enhanced thermal stability, oxidation resistance, and elevated refractive indices. These modifications make phenyl-containing cyclotetrasiloxanes particularly valuable for high-temperature applications and optical components.

The structural diversity within cyclotetrasiloxane compounds extends to geometric isomerism, particularly in cases where different substituents are present. Research has identified multiple geometric isomers of tetrahydroxy tetraphenyl cyclotetrasiloxanes, including all-cis, cis-cis-trans, cis-trans, and all-trans configurations. Each isomer exhibits distinct reactivity patterns and thermal behavior, with all-cis and cis-cis-trans isomers predominantly forming cage-like structures under thermal conditions, while cis-trans isomers tend to form dimeric structures.

Significance of 2,4,6,8-Tetramethyl-2,4,6,8-Tetraphenylcyclotetrasiloxane

The compound 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane represents a sophisticated example of mixed-substituent cyclotetrasiloxane chemistry, combining the beneficial properties of both methyl and phenyl groups within a single molecular framework. This unique structural arrangement, designated by the molecular formula C₂₈H₃₂O₄Si₄ and molecular weight of 544.89 grams per mole, creates a compound with exceptional thermal and chemical stability. The systematic placement of alternating methyl and phenyl substituents around the cyclic siloxane core results in a material that exhibits the processing advantages of methylsiloxanes while maintaining the thermal performance characteristics of phenylsiloxanes.

Research findings demonstrate that this compound serves as a crucial intermediate in the production of phenyl silicone rubber, where its unique structure contributes to the enhanced temperature resistance and mechanical properties of the final polymer products. The alternating substitution pattern creates optimal spacing between the bulky phenyl groups, minimizing steric hindrance while maximizing the beneficial effects of aromatic substitution. Industrial applications have identified this compound as particularly effective in coating formulations, where it functions to reduce surface energy, increase coating film flexibility, and provide defoaming properties.

The manufacturing process for 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane involves sophisticated synthetic routes that have been detailed in patent literature, including methods for producing both octaphenylcyclotetrasiloxane and the symmetric tetramethyltetraphenyl variant. The compound is commercially available in various purity grades ranging from 99% to 99.999%, indicating its importance in precision applications where high purity is essential. The material exists as a solid at room temperature with a density of 1.13 grams per cubic centimeter, and thermal analysis data from the National Institute of Standards and Technology indicates a triple point at 373.0 K.

Advanced synthetic methodologies have been developed for the precise formation of siloxane bonds in compounds like 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane, including one-pot synthesis techniques that allow for controlled sequential addition of different silane precursors. These developments have enabled the production of structurally well-defined siloxane compounds with minimal by-product formation, contributing to the economic viability and environmental sustainability of cyclotetrasiloxane production. The compound's significance extends beyond its individual properties to its role as a building block for more complex siloxane architectures and as a model system for understanding the relationship between molecular structure and macroscopic properties in organosiloxane materials.

Properties

IUPAC Name |

2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O4Si4/c1-33(25-17-9-5-10-18-25)29-34(2,26-19-11-6-12-20-26)31-36(4,28-23-15-8-16-24-28)32-35(3,30-33)27-21-13-7-14-22-27/h5-24H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVZFACCNZRHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058809 | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-63-4, 4885-39-6, 5131-04-4, 15331-54-1 | |

| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane, (2alpha,4beta,6alpha,8beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004885396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane, (2alpha,4alpha,6alpha,8beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Tetramethyltetraphenylcyclotetrasiloxane, (2alpha,4alpha,6beta,8beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015331541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6,8-TETRAMETHYLTETRAPHENYLCYCLOTETRASILOXANE, (2.ALPHA.,4.ALPHA.,6.ALPHA.,8.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X941D1N9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6,8-TETRAMETHYLTETRAPHENYLCYCLOTETRASILOXANE, (2.ALPHA.,4.ALPHA.,6.BETA.,8.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F641J843Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6,8-TETRAMETHYLTETRAPHENYLCYCLOTETRASILOXANE, (2.ALPHA.,4.BETA.,6.ALPHA.,8.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S730L28U5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It is known that this compound is used in the manufacture of modified siloxane with defined hydrogen content and chain quantity.

Mode of Action

It is known to act as a precursor for the deposition of polysiloxane and cyclic siloxanes.

Biological Activity

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl- (commonly referred to as tetramethyltetraphenylcyclotetrasiloxane) is a siloxane compound with notable applications in various fields including cosmetics and materials science. Its biological activity has been the subject of several studies, particularly concerning its safety profile and potential health effects.

- Chemical Formula : C28H32O4Si4

- Molecular Weight : 544.89 g/mol

- CAS Number : 77-63-4

- IUPAC Name : 2,4,6,8-tetramethyl-2,4,6,8-tetraphenyl-[1,3,5,7]cyclotetrasiloxane

Biological Activity Overview

1. Estrogenic Activity

Research indicates that cyclotetrasiloxanes exhibit weak estrogenic activity. A study by the Scientific Committee on Consumer Safety (SCCS) highlighted that these compounds can interact with estrogen receptors in vitro. This activity is particularly relevant for assessing the safety of siloxanes in consumer products such as cosmetics and personal care items .

2. Toxicological Studies

Toxicological assessments have shown that cyclotetrasiloxanes possess low acute toxicity. However, chronic exposure studies are necessary to evaluate long-term effects. The U.S. Environmental Protection Agency (EPA) has initiated risk evaluations for octamethylcyclotetrasiloxane (D4), which is structurally related to the compound .

Table 1: Summary of Biological Effects of Cyclotetrasiloxanes

Notable Research Findings

- Antioxidant Activity : Some studies suggest that siloxanes can exhibit antioxidant properties. For instance, related compounds have been evaluated for their ability to scavenge free radicals .

- Dermal Absorption : Research on dermal absorption indicates that cyclotetrasiloxanes can penetrate skin layers; however, the extent of absorption varies based on chemical structure and formulation .

Safety Assessment

The safety assessment of cyclotetrasiloxanes has been a focus due to their widespread use in consumer products. The SCCS concluded that while there are concerns regarding their estrogenic activity, the overall risk associated with typical exposure levels is considered low .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions

Cyclotetrasiloxane serves as an important intermediate in organic synthesis. It is involved in the preparation of various compounds through cross-coupling reactions. For instance, it can facilitate the synthesis of 4-vinyl-benzoic acid ethyl ester and styrene derivatives when reacted with aryl bromides in the presence of palladium catalysts .

Polymer Production

The compound is also used in the synthesis of siloxane-based polymers. Research indicates that cyclotetrasiloxanes can be employed as cores for the production of star-shaped polysiloxanes (SSPs), which exhibit unique mechanical and thermal properties . The synthesis process often involves hydrolysis and condensation reactions under controlled conditions to achieve desired polymer characteristics.

Material Science

Thermal Stability and Mechanical Properties

Cyclotetrasiloxane derivatives are known for their excellent thermal stability and mechanical properties, making them suitable for high-performance materials. Studies have shown that these compounds can enhance the thermal resistance of silicone elastomers used in various industrial applications . The presence of phenyl groups contributes to improved thermal stability compared to traditional silicone materials.

Coatings and Sealants

Due to their favorable chemical resistance and flexibility, cyclotetrasiloxanes are utilized in formulating coatings and sealants. These materials provide protective barriers against environmental factors while maintaining elasticity and adhesion properties .

Sensor Technology

Fluoride Sensors

Recent advancements have explored the application of cyclotetrasiloxanes conjugated with fluorescent aromatic compounds for sensing fluoride ions. These sensors leverage the optical properties of the aromatic moieties to detect fluoride concentrations accurately, providing a valuable tool for environmental monitoring . The integration of cyclotetrasiloxanes enhances the stability and sensitivity of these sensors.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Cyclotetrasiloxane Derivatives

Structural and Functional Differences

Key Property Comparisons

Refractive Index

- The tetraphenyl derivative achieves a refractive index of 1.46–1.56 , critical for optical applications .

- Trifluoropropyl and glycidyl ether derivatives exhibit lower refractive indices (~1.38–1.42) due to less electron-dense substituents .

Thermal Stability

- Phenyl-substituted cyclotetrasiloxanes (tetraphenyl and diphenyl) show superior thermal stability (>300°C) compared to vinyl or glycidyl ether analogs (<250°C) .

Reactivity

Research Findings and Industrial Relevance

- Optical Materials : The tetraphenyl compound’s refractive index tunability makes it indispensable in biomedical optics, particularly IOLs .

- Coatings: Organocyclotetrasiloxane T4-based sol-gel coatings achieve superhydrophobicity (contact angle: 161°) and antibacterial efficacy (>80% bacterial reduction) .

- Dynamic Networks : SS1’s reversible adhesiveness under UV light enables sustainable, on-demand debonding in electronics and automotive industries .

Preparation Methods

General Synthetic Approach

The synthesis of cyclotetrasiloxanes generally proceeds via the condensation of silanediols or silanol derivatives under controlled conditions to promote ring closure and avoid polymerization. The key step is the controlled hydrolysis and condensation of organosilicon precursors to form the cyclic tetramer.

Preparation from Silanediol Precursors

A recent study on cyclosiloxane synthesis provides insight into the preparation of substituted cyclotetrasiloxanes, including phenyl-substituted analogs, through the condensation of di-substituted silanediols in the presence of weak bases. Although the study focused on pyrenyl-substituted silanediols, the methodology is applicable and informative for phenyl-substituted cyclotetrasiloxanes such as 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane.

- Starting material: Di(phenyl)methylsilanediol or analogous silanediols bearing methyl and phenyl groups on silicon.

- Catalyst/Base: Weak bases such as tetraethylammonium acetate or triethylamine are used to promote condensation without cleaving Si–C bonds.

- Solvent: Acetonitrile (MeCN) is preferred; other solvents like chloroform and toluene have been tested with varying yields.

- Temperature: Moderate heating (~60 °C) is optimal; temperatures above 75 °C lead to decomposition and cleavage of Si–C bonds.

- Reaction time: Typically a few hours (e.g., 3 hours) to achieve cyclization.

- Products: Cyclotetrasiloxanes are formed alongside cyclotrisiloxanes; separation is achieved by silica gel chromatography.

This approach suppresses unwanted side reactions such as Si–C bond cleavage, which occurs under strong acid or base conditions. The use of weak bases and controlled temperature is critical to obtaining the desired cyclotetrasiloxane with high purity.

Reaction Conditions and Yields

| Parameter | Conditions/Observations | Yield (%) (from pyrenyl analogs) |

|---|---|---|

| Base | Tetraethylammonium acetate, triethylamine | 10–32% (depending on base & solvent) |

| Solvent | Acetonitrile, chloroform, toluene | Up to 17% in toluene, 14% in chloroform |

| Temperature | 60 °C optimal; >75 °C causes decomposition | - |

| Reaction Time | 3 hours typical | - |

| Product Separation | Silica gel chromatography | - |

Note: These yields are from pyrenyl-substituted cyclotetrasiloxanes but indicate the efficiency of the condensation approach applicable to phenyl-substituted analogs.

Alternative Preparation Routes

Hydrolysis and condensation of dichlorosilanes: Traditional methods involve hydrolysis of dichlorosilanes bearing methyl and phenyl substituents, followed by controlled condensation to form cyclic siloxanes. However, this method often requires strict control of moisture and reaction conditions to favor cyclization over polymerization.

Ring-closing reactions: Some methods use preformed linear siloxane oligomers that undergo ring-closing reactions under acidic or basic catalysis to form cyclotetrasiloxanes.

Analytical Characterization Supporting Preparation

The synthesized cyclotetrasiloxanes are characterized by:

- NMR Spectroscopy: ^1H, ^13C, and ^29Si NMR confirm the presence of methyl and phenyl substituents and the cyclic siloxane framework.

- Mass Spectrometry: Field desorption mass spectrometry (FD-MS) and electrospray ionization mass spectrometry (ESI-MS) confirm molecular weight and purity.

- Infrared Spectroscopy: Characteristic Si–O–Si stretching vibrations are observed.

- Chromatography: Gas-liquid chromatography (GLC) and silica gel column chromatography are used for purity assessment and product isolation.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation of silanediols | Di(phenyl)methylsilanediol | Weak base (e.g., TEA) | MeCN, toluene | ~60 °C | 10–32 | Mild conditions, suppresses Si–C cleavage |

| Hydrolysis of dichlorosilanes | Dichlorodimethylphenylsilane | Water, acid/base catalyst | Organic solvent | Controlled | Variable | Requires moisture control, risk of polymerization |

| Ring-closing of oligomers | Linear siloxane oligomers | Acid/base catalyst | Organic solvent | Variable | Variable | Requires purification to isolate cyclic product |

Q & A

Q. Key Parameters :

- Precursor ratio: 1:1 for methyl/phenyl groups.

- Solvent: Toluene or tetrahydrofuran.

- Catalyst concentration: 0.5–2 mol%.

- Temperature: 60–80°C for 12–24 hours.

How can spectroscopic techniques distinguish between methyl- and phenyl-substituted cyclotetrasiloxanes?

Basic Research Question

- IR Spectroscopy : Methyl groups exhibit Si–CH₃ stretching vibrations at ~1250–1270 cm⁻¹, while phenyl substituents show aromatic C–H stretches at ~3050–3100 cm⁻¹ and Si–Ph vibrations near 1430 cm⁻¹ .

- NMR :

What computational methods are effective in predicting the reactivity of tetramethyl-tetraphenylcyclotetrasiloxane?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to model ring-opening reactions and substituent effects. Key focus areas:

- Thermodynamic Stability : Calculate strain energy from deviations in Si–O–Si bond angles (ideal: ~150°).

- Electrophilic Susceptibility : Fukui indices identify nucleophilic/electrophilic sites on the siloxane ring .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation in non-polar solvents (e.g., hexane).

Advanced Research Question

- U.S. EPA : Classifies cyclotetrasiloxanes as non-VOCs but requires monitoring due to bioaccumulation potential in aquatic ecosystems .

- EU : Designates cyclotetrasiloxane derivatives as endocrine disruptors (Category 1) and Substances of Very High Concern (SVHC) under REACH due to reproductive toxicity and persistence .

Q. Methodological Implications :

- Environmental Fate Studies : Use OECD 307 guidelines for soil degradation testing.

- Analytical Detection : Employ GC-MS with SIM mode (m/z 429 for methyl/phenyl fragments) to quantify bioaccumulation in model organisms (e.g., Daphnia magna) .

What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

Advanced Research Question

Discrepancies often arise from metabolic differences. Recommended approaches:

- Metabolite Profiling : Use LC-QTOF-MS to identify hydroxylated or cleaved byproducts in liver microsomes.

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile acute vs. chronic toxicity thresholds .

- Cross-Species Comparisons : Compare CYP450 enzyme activity (e.g., human vs. rat isoforms) to extrapolate toxicity pathways.

Q. Example Conflict :

- In vitro assays show low cytotoxicity (IC₅₀ > 1 mM), while in vivo studies report hepatic stress at 50 mg/kg/day. This suggests metabolite-mediated toxicity, not parent compound effects .

How can ring-opening polymerization of this cyclotetrasiloxane be controlled for hybrid material synthesis?

Advanced Research Question

Anionic or cationic initiators (e.g., KOH or Me₃SiOTf) selectively open the siloxane ring. Key factors:

- Monomer Purity : >98% cyclotetrasiloxane (by GC) minimizes cross-linking.

- Temperature : 120–150°C for linear polysiloxanes; <100°C for branched architectures.

- End-Functionalization : Add terminating agents (e.g., chlorotrimethylsilane) to cap polymer chains .

Application Example :

Synthesis of phenyl-methyl polysiloxanes with tunable refractive indices (1.45–1.55) for optical coatings .

What analytical challenges arise in quantifying trace impurities in cyclotetrasiloxane samples?

Basic Research Question

Q. Quality Control Protocol :

Purity assessment: GC-FID (>95% area).

Moisture content: Karl Fischer titration (<50 ppm).

Metal residues: ICP-MS (<1 ppm K/Na).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.